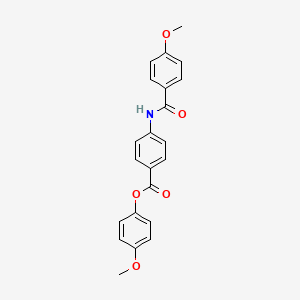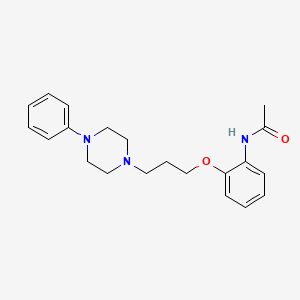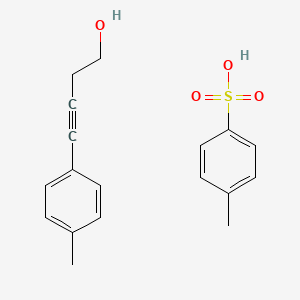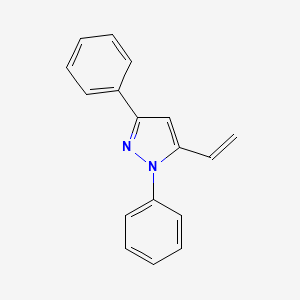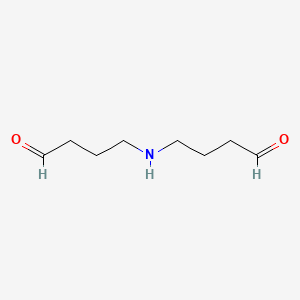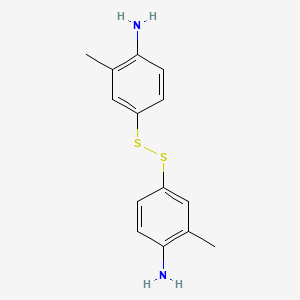
2-Methylcyclotridec-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcyclotridec-3-en-1-one is an organic compound with the molecular formula C14H24O. It is a cyclic ketone with a methyl group attached to the 2nd carbon of the cyclotridecene ring. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclotridec-3-en-1-one typically involves the cyclization of linear precursors under specific conditions. One common method is the intramolecular aldol condensation of a suitable precursor, followed by dehydration to form the cyclotridecene ring. The reaction conditions often require a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. Catalysts such as palladium or nickel complexes can be used to promote the cyclization and subsequent functionalization of the compound. These methods are designed to maximize yield and minimize by-products, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclotridec-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group and the double bond in the cyclotridecene ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methylcyclotridec-3-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylcyclotridec-3-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or activation, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclotridecanone: A similar cyclic ketone without the methyl group.
Cyclododecanone: A smaller ring ketone with similar properties.
Cyclohexanone: A much smaller ring ketone, often used as a solvent and in chemical synthesis.
Uniqueness
2-Methylcyclotridec-3-en-1-one is unique due to its larger ring size and the presence of both a double bond and a methyl group. These structural features confer distinct chemical reactivity and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
88018-72-8 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2-methylcyclotridec-3-en-1-one |
InChI |
InChI=1S/C14H24O/c1-13-11-9-7-5-3-2-4-6-8-10-12-14(13)15/h9,11,13H,2-8,10,12H2,1H3 |
InChI Key |
GASPUMQDUNPKRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCCCCCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
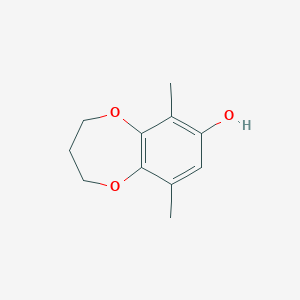
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
